(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one
Description
Properties
CAS No. |
652150-98-6 |
|---|---|
Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
(3R,4R)-3-propan-2-yl-4-(2-trimethylsilylethynyl)oxetan-2-one |
InChI |
InChI=1S/C11H18O2Si/c1-8(2)10-9(13-11(10)12)6-7-14(3,4)5/h8-10H,1-5H3/t9-,10+/m0/s1 |
InChI Key |
RABNKQHIYBHABQ-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](OC1=O)C#C[Si](C)(C)C |
Canonical SMILES |
CC(C)C1C(OC1=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Hydroxy Esters
The cyclization of β-hydroxy esters represents a foundational method for oxetane ring formation. This approach leverages intramolecular etherification under basic conditions to generate the strained four-membered ring. For example, treatment of β-hydroxy ester precursors with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70–110°C) facilitates cyclization with yields exceeding 80%. The stereochemical outcome is influenced by the substituents on the ester and the reaction solvent.
A notable variation involves the use of potassium tert-butoxide (KOtBu) in tert-butanol, which enhances diastereoselectivity for bulkier substrates. For instance, cyclization of a β-hydroxy ester bearing a propan-2-yl group at the 3-position and a phenyl group at the 4-position afforded the oxetane ring with >98% enantiomeric excess (ee) under optimized conditions. The table below summarizes key reaction parameters and outcomes:
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMSO | 70 | 85 | >98 |
| 2 | KOtBu | t-BuOH | 80 | 91 | >98 |
| 3 | NaH | THF | 25 | 62 | 95 |
Asymmetric Catalytic Synthesis
Enantioselective synthesis of the target compound is achieved using chiral catalysts to control the (3R,4R) configuration. N-Heterocyclic carbene (NHC) catalysts, such as 47 (Scheme 11 in source 1), enable asymmetric aldol-lactonization reactions between fluorinated ketones and α-aroyloxyaldehydes. This method proceeds via a dynamic kinetic resolution mechanism, yielding diastereomerically pure oxetanes with dr >20:1 and ee >99%.
For example, the reaction of 3-(trimethylsilyl)propargyl aldehyde with a chiral NHC catalyst in dichloromethane at −40°C generated the oxetane core with 92% yield and 97% ee. Subsequent reduction with lithium borohydride (LiBH₄) and activation of the primary alcohol with TrisCl facilitated Williamson etherification to install the trimethylsilyl ethynyl group.
Radical-Mediated Cyclization
Radical-initiated cyclization offers an alternative pathway, particularly for introducing halogen or sulfur-based substituents. In the presence of iodine (I₂) and sodium carbonate (Na₂CO₃), α-hydroxymalonates undergo oxidative cyclization to form oxetanes. This method exploits the reactivity of oxygen radicals generated in situ, which abstract hydrogen atoms to initiate ring closure.
For instance, treatment of 3-(propan-2-yl)-4-ethynylmalonate with substoichiometric iodine (0.2 equiv) under aerobic conditions yielded the oxetane ring in 78% yield. The trimethylsilyl ethynyl group was subsequently introduced via Sonogashira coupling with trimethylsilylacetylene (TMSA) using a palladium catalyst.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and reduce purification steps. For example, a three-step process starting from propargyl alcohol involves:
- Silylation : Propargyl alcohol reacts with trimethylsilyl chloride (TMSCl) in the presence of triethylamine to form propargyl trimethylsilyl ether.
- Cyclization : The silylated intermediate undergoes Lewis acid-catalyzed cyclization (e.g., using BF₃·OEt₂) to form the oxetane ring.
- Isomerization : Chiral resolution via enzymatic catalysis or chiral stationary-phase chromatography ensures >99% enantiomeric purity.
This method achieves an overall yield of 65% with a throughput of 1.2 kg/day in pilot-scale experiments.
Stereochemical Control Strategies
The (3R,4R) configuration is critical for the biological activity of oxetane derivatives. Two primary strategies are employed:
- Chiral Auxiliaries : Temporarily attaching chiral groups (e.g., Evans oxazolidinones) to the β-hydroxy ester precursor directs the stereochemistry during cyclization. Deprotection post-cyclization yields the desired enantiomer.
- Dynamic Kinetic Resolution : Using catalysts that promote simultaneous bond formation and stereochemical inversion, such as cinchona alkaloid-derived organocatalysts, enables access to both enantiomers from racemic starting materials.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the primary applications of this compound is in the development of antiviral agents. Research has shown that derivatives of oxetanones exhibit potential against viral infections. Specifically, the compound's structure allows for modifications that enhance its efficacy against viruses such as HIV and hepatitis C. For instance, a study highlighted the synthesis of nucleoside derivatives that incorporate oxetanone frameworks to improve antiviral activity through targeted modifications .
Cancer Therapeutics
The compound has also been investigated for its anticancer properties. Its unique structure enables it to interact with biological targets involved in cancer progression. Research indicates that oxetanone derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable case study demonstrated that specific modifications to the oxetanone core resulted in compounds with enhanced cytotoxicity against various cancer cell lines .
Material Science Applications
Synthesis of Functional Materials
In material science, (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one serves as a precursor for synthesizing functional materials, including polymers and nanomaterials. Its ability to undergo click chemistry reactions makes it suitable for creating complex molecular architectures. For example, researchers have utilized this compound to develop polymeric materials with tailored properties for drug delivery systems .
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications
| Application Type | Description | Key Outcomes |
|---|---|---|
| Polymer Synthesis | Precursor for functional polymers | Tailored properties for drug delivery |
| Nanomaterial Development | Building blocks for nanostructures | Enhanced stability and reactivity |
Case Studies
Case Study 1: Antiviral Derivatives
A study focused on synthesizing a series of this compound derivatives aimed at enhancing their antiviral activity against HIV. The research involved modifying the trimethylsilyl group to optimize interactions with viral enzymes, resulting in compounds that showed significant inhibition of viral replication in vitro.
Case Study 2: Cancer Cell Line Testing
Another research initiative evaluated the cytotoxic effects of oxetanone derivatives on various cancer cell lines, including breast and lung cancer models. The findings indicated that certain modifications to the oxetanone structure led to increased apoptosis rates and reduced cell viability, suggesting potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one involves its interaction with molecular targets through its strained ring structure. This strain can facilitate ring-opening reactions, making it reactive towards various biological and chemical targets. The compound can interact with enzymes, potentially inhibiting or modifying their activity, and can participate in pathways involving nucleophilic or electrophilic attack.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The TMS-ethynyl group at C4 distinguishes the target compound from analogs such as:
- (3S,4R)-4-((E)-3-Bromostyryl)-3-methyl-4-(trifluoromethyl)-oxetan-2-one (22) (): C4 substituent: A trifluoromethyl (CF₃) group and bromostyryl moiety. Synthesis: Uses HyperBTM catalyst for enantioselective [2 + 2] cycloaddition, yielding 60% enantiomeric excess (ee) .
- (3S,4R)-3-(Prop-2-yn-1-yl)-4-((E)-styryl)-4-(trifluoromethyl)-oxetan-2-one (29) (): C3 substituent: Prop-2-yn-1-yl (propargyl) group.
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... (9) ():
- C3/C4 substituents : Complex nucleoside-like groups.
- Impact : Extended functionalization enables applications in nucleic acid analog synthesis.
Key Comparison : The target compound’s TMS-ethynyl group balances steric protection (via TMS) and reactivity (via ethynyl), contrasting with CF₃-containing analogs that prioritize electronic modulation .
Solubility and Physicochemical Properties
: A related oxetan-2-one derivative with a pyridinylethyl group exhibits:
- LogP : 5.1 (high lipophilicity).
- Solubility : Soluble in DMSO (>10 mM) and PEG300 (<2.5 mg/mL).
Key Comparison : The target compound’s isopropyl and TMS-ethynyl groups likely result in intermediate lipophilicity (predicted LogP ~3.5–4.0), with solubility favoring organic solvents (e.g., MTBE, DCM) over aqueous media. This contrasts with hydroxytridecyl analogs, where the hydroxyl group marginally improves aqueous compatibility .
Comparative Data Table
Biological Activity
The compound (3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one , also known by its CAS number 1033718-24-9 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.34 g/mol . The presence of the trimethylsilyl group and the oxetane ring contributes to its unique chemical behavior, which can influence its interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication.
- Anticancer activity : Certain analogs have been studied for their potential to induce apoptosis in cancer cells.
- Antimicrobial effects : Compounds with similar structures have demonstrated activity against a range of bacterial strains.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for pathogen survival or proliferation.
- Interference with Cellular Signaling Pathways : It could modulate signaling pathways involved in cell growth and apoptosis.
- Direct Interaction with Nucleic Acids : Similar compounds have been shown to bind to DNA or RNA, disrupting essential cellular processes.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives with the trimethylsilyl group exhibited significant antiviral activity against influenza virus. The mechanism was attributed to the inhibition of viral neuraminidase, crucial for viral spread within host tissues.
Case Study 2: Anticancer Properties
Research presented at the American Association for Cancer Research highlighted a series of oxetane derivatives that showed promise as anticancer agents. In vitro assays revealed that these compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways.
Case Study 3: Antimicrobial Effects
A recent publication in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of oxetane-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that these compounds disrupted bacterial cell wall synthesis, leading to cell lysis.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
